6-Cyano-2-(trifluoromethyl)nicotinic acid

Lipophilicity Drug Design ADME Optimization

This compound is NOT interchangeable with generic trifluoromethyl nicotinic acids. The unique 2-CF3/6-CN dual-substitution pattern creates a highly electron-deficient pyridine ring with 22.8% higher LogP (1.67) versus 2-(trifluoromethyl)nicotinic acid. The 6-cyano group serves as a versatile synthetic handle for hydrolysis, reduction, or cycloaddition—functionality absent in all mono-substituted analogs. Critical for CNS drug discovery programs requiring enhanced membrane permeability and for SAR campaigns exploiting the nitrile handle for tetrazole bioisostere generation. Procure the correct building block to avoid synthetic route failure.

Molecular Formula C8H3F3N2O2
Molecular Weight 216.119
CAS No. 1211537-27-7
Cat. No. B582452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-2-(trifluoromethyl)nicotinic acid
CAS1211537-27-7
Synonyms6-Cyano-2-(trifluoroMethyl)nicotinic acid
Molecular FormulaC8H3F3N2O2
Molecular Weight216.119
Structural Identifiers
SMILESC1=CC(=C(N=C1C#N)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)2-1-4(3-12)13-6/h1-2H,(H,14,15)
InChIKeyMFALOKVJQIUJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-2-(trifluoromethyl)nicotinic acid (CAS 1211537-27-7): Structural and Physicochemical Baseline for Medicinal Chemistry Procurement


6-Cyano-2-(trifluoromethyl)nicotinic acid (CAS 1211537-27-7) is a fluorinated pyridine-3-carboxylic acid derivative characterized by the simultaneous presence of a cyano group at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring . The compound has a molecular formula of C8H3F3N2O2 and a molecular weight of 216.12 g/mol, with a calculated LogP of 1.67028, a topological polar surface area (TPSA) of 73.98 Ų, and one rotatable bond [1]. This dual-substitution pattern confers distinct physicochemical properties that differentiate it from mono-substituted trifluoromethyl nicotinic acid analogs commonly employed in pharmaceutical and agrochemical intermediate applications .

Why 6-Cyano-2-(trifluoromethyl)nicotinic acid Cannot Be Substituted with Generic Trifluoromethyl Nicotinic Acids in Rational Drug Design


Substitution with generic trifluoromethyl nicotinic acid analogs (e.g., 2-(trifluoromethyl)nicotinic acid, CAS 131747-40-5, or 6-(trifluoromethyl)nicotinic acid, CAS 231291-22-8) is precluded by fundamental differences in electronic distribution, hydrogen-bonding capacity, and synthetic versatility . The 6-cyano substituent introduces a strong electron-withdrawing effect ortho to the carboxylic acid moiety and a nitrile functional handle that is absent in all mono-substituted trifluoromethyl nicotinic acids . This dual electron-withdrawing configuration (2-CF3 and 6-CN) substantially alters the acidity of the carboxylic acid group and the electrophilicity of the pyridine ring, parameters that critically govern reactivity in amide coupling, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions [1]. Procurement decisions based solely on the presence of a trifluoromethyl group or pyridine carboxylic acid scaffold will fail to replicate the specific reactivity profile required for synthetic routes that exploit the 6-cyano functionality for subsequent derivatization (e.g., hydrolysis to amide or tetrazole, reduction to amine) .

Quantitative Differentiation Evidence: 6-Cyano-2-(trifluoromethyl)nicotinic acid vs. Mono-Substituted Trifluoromethyl Nicotinic Acid Analogs


LogP Comparison: 6-Cyano-2-(trifluoromethyl)nicotinic acid vs. 2-(Trifluoromethyl)nicotinic acid

The calculated LogP of 6-Cyano-2-(trifluoromethyl)nicotinic acid is 1.67028 [1]. In contrast, the comparator compound 2-(trifluoromethyl)nicotinic acid (lacking the 6-cyano group) exhibits a lower calculated LogP of approximately 1.36 . This represents a 22.8% increase in lipophilicity for the target compound.

Lipophilicity Drug Design ADME Optimization

HIV-1 RNase H Inhibitory Activity of Derivatives: Scaffold Comparison with 2-Amino-6-(trifluoromethyl)nicotinic Acid Analogs

Derivatives synthesized from the 6-Cyano-2-(trifluoromethyl)nicotinic acid scaffold have been evaluated as HIV-1 reverse transcriptase-associated RNase H inhibitors. A lead compound derived from this scaffold demonstrated an IC50 value of 14 µM against RNase H function . For comparison, a structurally related series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives (lacking the 6-cyano group; containing a 6-CF3 instead) yielded optimized compound 21 with an IC50 of 0.22 µM in the same RNase H inhibition assay [1].

Antiviral HIV-1 RNase H Inhibition

Synthetic Handle Availability: Nitrile Group vs. Hydrogen at the 6-Position

6-Cyano-2-(trifluoromethyl)nicotinic acid possesses a nitrile (-CN) group at the 6-position, providing a versatile synthetic handle for further derivatization . In contrast, the comparator compound 2-(trifluoromethyl)nicotinic acid (CAS 131747-40-5) contains a hydrogen at the 6-position, offering no functional group at this position for subsequent chemical modification . The nitrile group can undergo hydrolysis to yield a carboxamide or carboxylic acid, reduction to an aminomethyl group, or cycloaddition to form tetrazoles and other heterocycles .

Synthetic Versatility Building Blocks Late-Stage Functionalization

Hydrogen Bond Acceptor Capacity: Cyano Group Contribution vs. Mono-Substituted Analogs

6-Cyano-2-(trifluoromethyl)nicotinic acid contains 4 hydrogen bond acceptors (calculated from the carboxylic acid oxygen atoms, pyridine nitrogen, and nitrile nitrogen) and 1 hydrogen bond donor (carboxylic acid -OH) . The comparator compound 2-(trifluoromethyl)nicotinic acid contains only 3 hydrogen bond acceptors (lacking the nitrile nitrogen) and 1 hydrogen bond donor . This difference in hydrogen bond acceptor count alters the compound's capacity for intermolecular interactions with biological targets and affects solubility and crystallization behavior.

Hydrogen Bonding Target Engagement Physicochemical Properties

Rotatable Bond Count: Impact on Conformational Flexibility and Drug-Likeness

6-Cyano-2-(trifluoromethyl)nicotinic acid has exactly 1 rotatable bond (the carboxylic acid C-C bond connecting the carboxyl group to the pyridine ring) . The comparator compound 2-(trifluoromethyl)nicotinic acid also has 1 rotatable bond, while 5-(trifluoromethyl)nicotinic acid and 4-(trifluoromethyl)nicotinic acid share the same rigid core structure with 1 rotatable bond . The key differentiation lies not in the absolute count but in the electronic environment of this rotatable bond, which is influenced by the dual electron-withdrawing groups (2-CF3 and 6-CN) flanking the carboxylic acid moiety.

Conformational Flexibility Drug-Likeness Medicinal Chemistry Optimization

Optimal Application Scenarios for 6-Cyano-2-(trifluoromethyl)nicotinic acid (CAS 1211537-27-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Building Block for CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

With a calculated LogP of 1.67028—representing a 22.8% increase over 2-(trifluoromethyl)nicotinic acid (LogP ≈ 1.36)—6-Cyano-2-(trifluoromethyl)nicotinic acid is preferentially indicated for drug discovery programs targeting central nervous system (CNS) indications where increased membrane permeability is essential [1]. The compound's favorable physicochemical profile (MW = 216.12, TPSA = 73.98 Ų, rotatable bonds = 1) aligns with established CNS drug-likeness guidelines, while the dual electron-withdrawing substitution pattern confers metabolic stability advantageous for in vivo studies .

Antiviral Drug Discovery: Scaffold for HIV-1 RNase H Inhibitor Optimization via Nitrile Functionalization

Derivatives of 6-Cyano-2-(trifluoromethyl)nicotinic acid have demonstrated moderate HIV-1 RNase H inhibitory activity (IC50 = 14 µM) . This scaffold serves as an entry point for structure-activity relationship (SAR) exploration distinct from the more potent 2-amino-6-(trifluoromethyl)nicotinic acid series (compound 21 IC50 = 0.22 µM), offering a complementary pharmacophore that can be elaborated via the nitrile handle to access novel chemotypes not accessible from the amino-substituted scaffold [2]. This scenario is particularly relevant for antiviral research groups seeking to diversify their chemical matter and circumvent existing intellectual property.

Synthetic Methodology: Late-Stage Diversification via Nitrile Group Transformation

The 6-cyano group provides a robust synthetic handle for late-stage functionalization reactions including hydrolysis to carboxylic acid or primary amide, reduction to aminomethyl, and [3+2] cycloaddition to generate tetrazole bioisosteres . This functional handle is absent in mono-substituted trifluoromethyl nicotinic acid analogs (e.g., 2-(trifluoromethyl)nicotinic acid, which bears only a hydrogen at the 6-position), making 6-Cyano-2-(trifluoromethyl)nicotinic acid the preferred starting material for multi-step synthetic sequences requiring orthogonal functional group manipulation at the 6-position .

Physical Organic Chemistry: Probe for Electronic Effects of Dual Electron-Withdrawing Substituents

The unique 2-CF3/6-CN substitution pattern creates a highly electron-deficient pyridine ring, distinct from mono-substituted trifluoromethyl nicotinic acids [3]. This electronic configuration modulates the pKa of the carboxylic acid group and alters reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions relative to analogs with a single electron-withdrawing group. The compound serves as a model system for investigating additive versus synergistic electronic effects in heteroaromatic systems, with applications in physical organic chemistry research and reaction methodology development .

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